molecular formula C18H16BrNO3S B2730480 2-Methylquinolin-8-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate CAS No. 1808634-33-4

2-Methylquinolin-8-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate

Cat. No.: B2730480
CAS No.: 1808634-33-4
M. Wt: 406.29
InChI Key: CYBCQBGDXILVPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylquinolin-8-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate is an organic compound with the molecular formula C18H16BrNO3S. This compound is characterized by the presence of a quinoline ring substituted with a methyl group at the 2-position and a sulfonate ester group at the 8-position, which is further connected to a 5-bromo-2,4-dimethylbenzene moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinolin-8-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Methyl Group: The methyl group can be introduced at the 2-position of the quinoline ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Sulfonation: The sulfonate ester group is introduced at the 8-position of the quinoline ring through a sulfonation reaction using chlorosulfonic acid followed by esterification with the appropriate alcohol.

    Coupling with 5-Bromo-2,4-Dimethylbenzene: The final step involves the coupling of the sulfonated quinoline derivative with 5-bromo-2,4-dimethylbenzene under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylquinolin-8-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the benzene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic reagents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the benzene ring.

Scientific Research Applications

2-Methylquinolin-8-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylquinolin-8-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The sulfonate ester group can enhance the compound’s solubility and facilitate its interaction with biological membranes. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: Lacks the sulfonate ester and bromine-substituted benzene moiety.

    5-Bromo-2,4-dimethylbenzenesulfonic acid: Lacks the quinoline ring.

    Quinoline-8-sulfonic acid: Lacks the methyl group and bromine-substituted benzene moiety.

Uniqueness

2-Methylquinolin-8-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the quinoline ring and the sulfonate ester group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

(2-methylquinolin-8-yl) 5-bromo-2,4-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3S/c1-11-9-12(2)17(10-15(11)19)24(21,22)23-16-6-4-5-14-8-7-13(3)20-18(14)16/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBCQBGDXILVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC(=C(C=C3C)C)Br)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.